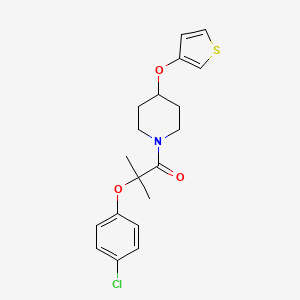![molecular formula C16H15ClN2O3 B2392943 [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 380167-46-4](/img/structure/B2392943.png)
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or receptors in the body. In medicinal chemistry, it has been studied for its potential inhibition of cancer cell growth by targeting specific enzymes involved in cell division and proliferation. In agriculture, it has been investigated for its potential inhibition of specific enzymes involved in plant growth and development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and dosage. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic effects. In agriculture, it has been shown to exhibit herbicidal and insecticidal effects. The specific biochemical and physiological effects of this compound are still being investigated, and further research is needed to fully understand its effects in different applications.
实验室实验的优点和局限性
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its synthetic accessibility, which allows for the production of large quantities for research purposes. Another advantage is its potential applications in various fields, which provides opportunities for interdisciplinary research. However, one of the limitations is its potential toxicity, which requires careful handling and disposal. Another limitation is its complex synthesis method, which requires specialized equipment and expertise.
未来方向
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several future directions for research. One of the future directions is the investigation of its potential applications in the development of novel drugs for the treatment of various diseases. Another future direction is the investigation of its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and specific biochemical and physiological effects in different applications. Furthermore, the development of new synthesis methods and modifications of the compound may lead to the discovery of new properties and potential applications.
合成方法
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using various methods, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,6-dimethylphenyl isocyanate in the presence of a base. Another method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,6-dimethylphenylamine in the presence of a coupling agent. The synthesis of this compound is a complex process that requires careful consideration of the reaction conditions, such as temperature, pressure, and solvent.
科学研究应用
[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been investigated for its potential use in the synthesis of novel materials with unique properties.
属性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-5-3-6-11(2)14(10)19-13(20)9-22-16(21)12-7-4-8-18-15(12)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNLHIPRFUJLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({2-[Bis(propan-2-yl)amino]ethyl}amino)-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2392860.png)
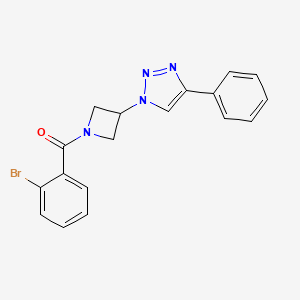
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2392864.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2392865.png)
![3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392866.png)


![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2392870.png)
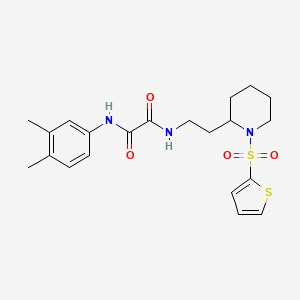
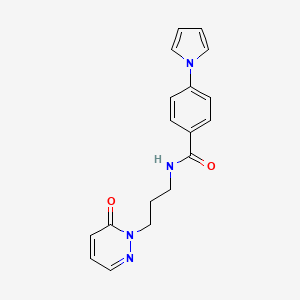
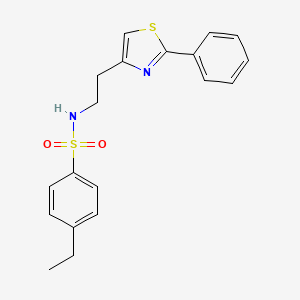

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)
